1,1-Dibromo-2,2,3-trimethylcyclopropane
Description
1,1-Dibromo-2,2,3-trimethylcyclopropane (CAS: Not explicitly provided in evidence; structurally referred to as Ilia in ) is a geminal dibromocyclopropane derivative with three methyl substituents on the strained cyclopropane ring. Its molecular formula is C₆H₁₀Br₂, and it features two bromine atoms at the 1,1-positions and methyl groups at the 2,2,3-positions. This compound has been studied for its reactivity in reduction reactions, particularly with zinc powder in ethanol containing potassium hydroxide, yielding cyclopropane derivatives via debromination .
The steric and electronic effects of the methyl groups influence its stability and reaction pathways. Cyclopropanes are inherently strained due to their 60° bond angles, and substituents like bromine and methyl groups further modulate reactivity and physical properties.
Properties
CAS No. |
21960-71-4 |
|---|---|
Molecular Formula |
C6H10Br2 |
Molecular Weight |
241.95 g/mol |
IUPAC Name |
1,1-dibromo-2,2,3-trimethylcyclopropane |
InChI |
InChI=1S/C6H10Br2/c1-4-5(2,3)6(4,7)8/h4H,1-3H3 |
InChI Key |
HUFKEVLMZUWLLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C1(Br)Br)(C)C |
Origin of Product |
United States |
Preparation Methods
Primary Synthetic Route via Cyclopropanation of Olefins
Reaction Mechanism and Stoichiometry
The most well-documented preparation of 1,1-dibromo-2,2,3-trimethylcyclopropane employs a dibromocarbene-mediated cyclopropanation strategy. As detailed in U.S. Patent 2,933,544, this method involves the reaction of bromoform (CHBr₃), potassium tertiary butylate (t-BuOK), and 2-methyl-2-butene under rigorously controlled低温 conditions. The dibromocarbene (CBr₂) generated in situ inserts into the π-bond of the olefin through a concerted [2+1] cycloaddition mechanism, forming the strained cyclopropane ring while preserving the stereochemical integrity of the starting alkene.
Key stoichiometric relationships include:
Stepwise Procedure and Optimization
The synthesis proceeds through three distinct phases:
Reagent Preparation and Addition Sequence
- Base activation : Solid potassium tertiary butylate (6.2 g, 0.055 mol) is loaded into a dried reaction vessel equipped with mechanical stirring and a low-temperature bath.
- Olefin dissolution : 2-Methyl-2-butene (17 g, 0.24 mol) is added to solubilize the base, forming a homogeneous mixture.
- Bromoform addition : Bromoform (12.7 g, 0.050 mol) is introduced dropwise over 20 minutes while maintaining the reaction temperature between -20°C and -10°C.
Workup and Purification
Post-reaction processing involves:
- Aqueous extraction : The crude mixture is washed with water to remove potassium bromide byproducts, followed by pentane washes to recover organic products.
- Drying and distillation : Combined organic layers are dried over magnesium sulfate (MgSO₄) and fractionally distilled under reduced pressure (8 mmHg), yielding the target compound with a characteristic boiling range of 40–50°C .
Yield Optimization Strategies
- Temperature control : Maintaining sub-zero temperatures prevents thermal decomposition of the dibromocarbene intermediate.
- Atmosphere regulation : Conducting reactions under nitrogen or argon minimizes oxidative side reactions.
- Inhibitor addition : Hydroquinone (0.1–0.5 wt%) suppresses olefin polymerization during prolonged reaction times.
Table 1: Representative Synthesis Data from Patent Literature
Alternative Synthetic Approaches
Tribromocyclopropane Derivatives as Intermediates
Recent advances in cyclopropene chemistry demonstrate the feasibility of synthesizing 1,1,2-tribromocyclopropanes through copper-catalyzed carbene transfer reactions. Though these methods currently produce tribromo derivatives, selective debromination strategies using controlled reducing agents could theoretically yield the target dibromo compound. Key considerations include:
- Regioselective bromine removal while preserving cyclopropane ring integrity
- Compatibility of reduction conditions with methyl substituents
- Prevention of allene formation through over-reduction
Physicochemical Characterization
Spectroscopic Properties
The compound exhibits distinctive analytical signatures:
- ¹H NMR : Two doublets at δ 1.94 (J = 3.0 Hz) and 1.82 (J = 9.2 Hz) corresponding to cyclopropane ring protons
- ¹³C NMR : Resonances at δ 46.0 (CBr₂), 41.8 (quaternary carbon), and 38.2 ppm (CH₃-substituted carbons)
- IR Spectroscopy : Absence of alkene C-H stretches (ν ≈ 3000 cm⁻¹) confirms cyclopropane formation
Industrial-Scale Production Considerations
Process Intensification Strategies
- Continuous flow systems : Microreactor technology enables better temperature control during exothermic carbene generation
- Solvent recovery : Diethyl ether and pentane can be recycled through fractional condensation systems
- Waste minimization : Potassium bromide byproduct recovery for industrial salt applications
Chemical Reactions Analysis
1,1-Dibromo-2,2,3-trimethylcyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding cyclopropane derivative.
Elimination Reactions: Under strong basic conditions, the compound can undergo elimination reactions to form alkenes.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1-Dibromo-2,2,3-trimethylcyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex cyclopropane derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, although specific applications are not yet well-established.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1-Dibromo-2,2,3-trimethylcyclopropane involves its reactivity due to the strained cyclopropane ring and the presence of bromine atoms. The compound can undergo homolytic or heterolytic cleavage of the carbon-bromine bonds, leading to the formation of reactive intermediates such as radicals or carbocations. These intermediates can then participate in various chemical reactions, including substitution, elimination, and addition reactions.
Comparison with Similar Compounds
1,1-Dibromo-2,2-dimethylcyclopropane
- Molecular Formula : C₅H₈Br₂
- Molecular Weight : 227.927 g/mol
- CAS RN : 32264-50-9
- Key Differences: Lacks the third methyl group at position 3, reducing steric hindrance compared to 1,1-Dibromo-2,2,3-trimethylcyclopropane. Lower molecular weight (227.927 vs. ~242.9 g/mol estimated for the trimethyl analog) implies differences in boiling points and solubility. Reactivity: Likely undergoes reduction under milder conditions due to reduced steric bulk.
(S)-2,2'-Dibromo-1,1'-binaphthalene
- Molecular Formula : C₂₀H₁₂Br₂
- Molecular Weight : 412.11 g/mol
- CAS RN : 49212-69
- Key Differences :
- Contains a binaphthalene backbone instead of a cyclopropane ring, introducing aromaticity and chirality.
- Applications: Used in asymmetric catalysis and chiral ligand synthesis, contrasting with the cyclopropane derivatives’ roles in strain-driven reactions .
- Steric Effects: Bulkier structure reduces solubility in polar solvents compared to smaller cyclopropanes.
Dimethyl 3,3-diphenylcyclopropane-1,2-dicarboxylate
Reduction Reactions
This compound undergoes reduction with zinc in ethanol/KOH to form cyclopropane derivatives. Similar reactions for other gem-dibromocyclopropanes (e.g., 7,7-dibromobicyclo[4.1.0]heptane) produce bicyclic alkanes, suggesting that steric and ring-strain factors dictate product selectivity . The trimethyl substituent likely slows reaction kinetics compared to less-substituted analogs.
Stability and Strain
- In contrast, 1,1-Dibromo-2,2-dimethylcyclopropane may exhibit slightly lower strain due to fewer substituents .
- Aromatic vs. Non-Aromatic Systems: Binaphthalene derivatives () lack ring strain but face challenges in synthesis due to chirality and bulky substituents .
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,1-dibromo-2,2,3-trimethylcyclopropane, and how do reaction conditions influence yield?
- Methodology : The compound is synthesized via bromination of 2,2,3-trimethylcyclopropane using bromine (Br₂) in non-polar solvents (e.g., CCl₄) under free-radical conditions. Optimization involves controlling temperature (20–40°C) and stoichiometric ratios to avoid over-bromination .
- Data Contradictions : While reports bromination as a primary route, highlights alternative pathways like reductive elimination of gem-dibromocyclopropanes using Zn/KOH in ethanol. Researchers must verify substrate compatibility and solvent effects to reconcile divergent protocols.
Q. How does this compound participate in nucleophilic substitution reactions?
- Mechanistic Insight : The bromine atoms at the 1-position are susceptible to nucleophilic attack (e.g., by OH⁻ or amines). Reaction rates depend on steric hindrance from adjacent methyl groups, requiring polar aprotic solvents (DMSO) and elevated temperatures (60–80°C) to enhance reactivity .
- Analytical Validation : Post-reaction characterization via GC-MS or NMR is critical to confirm substitution products (e.g., 1-hydroxy-2,2,3-trimethylcyclopropane) and quantify regioselectivity .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Containment : Use sand or vermiculite for spill containment, and store in labeled, sealed containers to prevent environmental release .
- Disposal : Follow local regulations for halogenated waste, prioritizing incineration with scrubbers to minimize bromide emissions .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in ring-opening reactions?
- Methodology : Density Functional Theory (DFT) calculations assess bond dissociation energies (BDEs) of C-Br bonds and steric effects from methyl groups. Software like Gaussian or ORCA models transition states for elimination or addition pathways .
- Case Study : demonstrates that Zn-mediated reduction yields cyclopropane ring-opened alkanes. Computational predictions align with experimental outcomes when steric parameters are integrated into models.
Q. What strategies resolve contradictions in product distributions during reductive elimination of gem-dibromocyclopropanes?
- Experimental Design : Compare reaction outcomes under varying conditions (e.g., Zn in ethanol at 25°C vs. 80°C). shows temperature-dependent selectivity: lower temperatures favor retention of the cyclopropane ring, while higher temperatures promote alkene formation via β-hydride elimination.
- Data Interpretation : Use kinetic isotope effects (KIEs) and deuterium labeling to distinguish between competing mechanisms (e.g., radical vs. ionic pathways) .
Q. How do spectroscopic techniques (NMR, IR) differentiate stereoisomers in derivatives of this compound?
- Analytical Workflow :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
